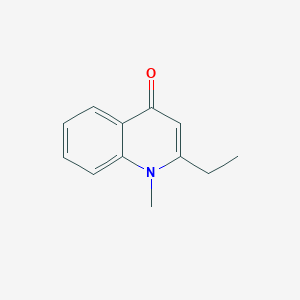

2-Ethyl-1-methylquinolin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

139710-76-2 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-ethyl-1-methylquinolin-4-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-8-12(14)10-6-4-5-7-11(10)13(9)2/h4-8H,3H2,1-2H3 |

InChI Key |

LOBSMKJJIZPJJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)C2=CC=CC=C2N1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ethyl-1-methylquinolin-4(1H)-one and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the specific mechanism of action for 2-Ethyl-1-methylquinolin-4(1H)-one is limited in publicly available literature. This guide provides a comprehensive overview of the established mechanisms of action for the broader class of quinolin-4-one derivatives, which are expected to share similar pharmacological properties.

Introduction

Quinolin-4-one derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4] These activities include anticancer, anti-inflammatory, antimalarial, and antibacterial effects.[1][2][5] This technical guide focuses on the predominant and most extensively studied mechanism of action for this class of compounds: their anticancer properties, primarily mediated through the induction of apoptosis and cell cycle arrest. We will delve into the key signaling pathways implicated, present quantitative data from representative studies on analogous compounds, provide detailed experimental protocols for assessing these activities, and visualize complex biological processes using signaling pathway diagrams.

Core Anticancer Mechanisms of Quinolin-4-one Derivatives

The anticancer effects of quinolin-4-one derivatives are multifaceted, primarily converging on the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[2][6][7]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Quinolin-4-one derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. Quinolin-4-one analogs have been observed to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases (e.g., caspase-9 and the executioner caspase-3), ultimately leading to cell death.[7][8]

-

Extrinsic Pathway: Some derivatives can also activate the extrinsic pathway by interacting with death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent engagement of the executioner caspases.[10]

Cell Cycle Arrest

Quinolin-4-one compounds can halt the progression of the cell cycle at various checkpoints, most commonly at the G1/S or G2/M phase, preventing cancer cells from proliferating.[6][9][11][12] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[9] For instance, some derivatives have been shown to upregulate p53 and p21, which are critical tumor suppressors that can induce cell cycle arrest.[6][9]

Key Signaling Pathways Modulated by Quinolin-4-one Derivatives

Several critical signaling pathways involved in cell survival, proliferation, and apoptosis are modulated by quinolin-4-one derivatives.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer. Several quinolin-4-one and related quinazolinone derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[13][14][15][16][17][18] By inhibiting PI3K, these compounds block the downstream activation of Akt, leading to decreased cell proliferation and increased apoptosis.[15]

Caption: PI3K/Akt signaling pathway and its inhibition by quinolin-4-one derivatives.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and apoptosis. Some quinoline derivatives have been shown to modulate this pathway. For instance, certain compounds can induce apoptosis through the upregulation of the p38 MAPK signaling pathway.[10] Conversely, other related compounds have been shown to inhibit the MAPK pathway, leading to cytotoxic effects in cancer cells. The specific effect on the MAPK pathway can be cell-type and compound-specific.

Caption: MAPK signaling pathway and potential inhibition by quinolin-4-one derivatives.

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Several quinoline and quinolone derivatives have been identified as inhibitors of topoisomerase I and/or II.[19][20][21][22][23] By inhibiting these enzymes, the compounds induce DNA strand breaks, which trigger cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic activities and enzyme inhibitory concentrations of various quinolin-4-one and related derivatives against different cancer cell lines and molecular targets.

Table 1: Cytotoxicity of Quinolin-4-one Analogs in Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 7e | HepG2 (Liver) | < 1.0 | [6] |

| Compound 8g | MCF-7 (Breast) | 1.2 ± 0.2 | [7] |

| Compound 8g | Panc-1 (Pancreatic) | 1.4 ± 0.2 | [7] |

| (S)-C5 | HCT116 (Colon) | Not specified | [14] |

| (S)-C5 | MCF-7 (Breast) | Not specified | [14] |

| Compound 17 | MCF-7 (Breast) | 0.06 | [17] |

| Compound 4d | A-549 (Lung) | 4 ± 0.88 | [22] |

| Compound 4d | Hela (Cervical) | 4 ± 0.42 | [22] |

Table 2: Enzyme Inhibition by Quinolin-4-one and Quinazolinone Analogs

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| (S)-C5 | PI3Kα | Not specified | [14] |

| (S)-C8 | PI3Kα | Not specified | [14] |

| Compound 6b | PI3Kα | 13.6 | [15] |

| Compound 28 | Topoisomerase 1 | 29 ± 0.04 | [19] |

| Compound 16 | Topoisomerase II | 15.16 (µM) | [20] |

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.[24][25][26]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Caption: Experimental workflow for apoptosis assay using Annexin V and PI staining.

Procedure:

-

Seed cells and treat with the test compound as described for the cell viability assay.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour.[24][25]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle.[27][28][29][30][31]

Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide. The fluorescence intensity of individual cells is then measured by flow cytometry, allowing for the quantification of the percentage of cells in each phase.

Procedure:

-

Seed cells and treat with the test compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry.

Conclusion

While direct evidence for the mechanism of action of this compound is still emerging, the extensive research on the broader class of quinolin-4-one derivatives provides a strong foundation for understanding its likely biological activities. The primary anticancer mechanism of these compounds involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and MAPK, as well as the inhibition of crucial enzymes like topoisomerases. The experimental protocols detailed in this guide provide a robust framework for the further investigation and characterization of this compound and other novel quinolin-4-one derivatives as potential therapeutic agents. Future research should focus on elucidating the specific molecular targets of this compound to further refine our understanding of its mechanism of action and to guide the development of more potent and selective anticancer drugs.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity, molecular modeling, cell cycle arrest, and apoptotic induction induced by novel tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Induction of apoptosis and cell-cycle arrest in human colon cancer cells by meclizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. New [1,2,4]triazolo[4,3-c]quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structural basis of quinolone derivatives, inhibition of type I and II topoisomerases and inquiry into the relevance of bioactivity in odd or even branches with molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. phcogrev.com [phcogrev.com]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 26. Apoptosis Protocols | USF Health [health.usf.edu]

- 27. nanocellect.com [nanocellect.com]

- 28. docs.research.missouri.edu [docs.research.missouri.edu]

- 29. Flow cytometry with PI staining | Abcam [abcam.com]

- 30. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 31. biocompare.com [biocompare.com]

2-Ethyl-1-methylquinolin-4(1H)-one spectral data analysis (NMR, IR, MS)

An In-depth Technical Guide on the Spectral Data Analysis of 2-Ethyl-1-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4(1H)-ones are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1]. The substitution pattern on the quinolinone scaffold plays a crucial role in modulating their pharmacological effects. This guide provides a detailed spectral analysis of a specific derivative, this compound, a compound of interest for its potential applications in medicinal chemistry.

Due to the limited availability of direct experimental data for this compound in the public domain, this document presents a comprehensive analysis based on predicted spectral data derived from closely related analogs and established principles of spectroscopic interpretation. The methodologies and expected data outlined herein will serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel quinolinone derivatives.

Molecular Structure

The chemical structure of this compound consists of a quinolin-4(1H)-one core, with an ethyl group substituted at the C2 position and a methyl group at the N1 position.

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound, based on the analysis of related compounds.

¹H NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | dd | 1H | H-5 |

| ~7.70 | ddd | 1H | H-7 |

| ~7.50 | d | 1H | H-8 |

| ~7.35 | ddd | 1H | H-6 |

| ~6.30 | s | 1H | H-3 |

| ~3.70 | s | 3H | N-CH₃ |

| ~2.80 | q | 2H | -CH₂-CH₃ |

| ~1.30 | t | 3H | -CH₂-CH₃ |

¹³C NMR Spectral Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | C-4 (C=O) |

| ~155.0 | C-2 |

| ~141.0 | C-8a |

| ~132.0 | C-7 |

| ~126.5 | C-5 |

| ~123.0 | C-6 |

| ~117.0 | C-4a |

| ~115.0 | C-8 |

| ~110.0 | C-3 |

| ~35.0 | N-CH₃ |

| ~28.0 | -CH₂-CH₃ |

| ~13.0 | -CH₂-CH₃ |

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | C=O Stretch (Amide) |

| ~1600, ~1550, ~1480 | Medium-Strong | C=C Aromatic & Heterocyclic Ring Stretch |

| ~1460 | Medium | CH₂/CH₃ Bending |

| ~1370 | Medium | CH₃ Bending |

| ~760 | Strong | Ortho-disubstituted Benzene C-H Bend |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 187 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - CH₃]⁺ |

| 158 | High | [M - C₂H₅]⁺ |

| 130 | Medium | [M - C₂H₅ - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of quinolinone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Report the absorption bands in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (for ESI) or the molecular ion [M]⁺ (for EI).

Synthetic Pathway and Fragmentation Analysis

The synthesis of 2-substituted-4-quinolinones can be achieved through various methods, with the Conrad-Limpach and Camps cyclizations being common approaches[1]. The following diagram illustrates a plausible synthetic route to this compound.

Caption: Plausible synthetic pathway for this compound.

The mass spectral fragmentation of quinolinones is influenced by the nature and position of substituents. For this compound, fragmentation is expected to initiate with the loss of the alkyl substituents.

Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a detailed, albeit predictive, spectral analysis of this compound. The presented data and protocols are based on established spectroscopic principles and data from closely related analogs, offering a solid foundation for the identification and characterization of this and similar quinolinone derivatives. For definitive structural elucidation, the synthesis and experimental spectral analysis of the compound are recommended. The information herein is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science in their work with this important class of heterocyclic compounds.

References

A Technical Guide to 2-Ethyl-1-methylquinolin-4(1H)-one and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-4(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These scaffolds are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide focuses on 2-Ethyl-1-methylquinolin-4(1H)-one, a specific derivative of the quinolin-4(1H)-one core. Due to the limited availability of data for this exact compound, this document provides a comprehensive overview of its parent compound, 2-ethyl-4(1H)-quinolinone, and other closely related analogs. The guide details synthetic methodologies, presents quantitative biological data from key experiments, and explores the molecular pathways through which these compounds exert their effects.

Chemical Identification

| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight |

| 2-Ethyl-4(1H)-quinolinone | 109072-25-5[1][2] | C₁₁H₁₁NO | 173.21 g/mol [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually approached through the N-methylation of its precursor, 2-ethyl-4(1H)-quinolinone. General methods for the synthesis of quinolin-4-ones and their subsequent N-alkylation are well-established in the literature.

General Synthesis of 2-Substituted Quinolin-4-ones

One common method for the synthesis of 2-substituted quinolin-4-ones is the palladium-catalyzed carbonylation reaction. This approach offers a versatile route to a variety of quinolinone derivatives.

Experimental Protocol: Palladium-Catalyzed Carbonylation

This protocol is a generalized procedure based on established methods for quinolin-4-one synthesis.

-

Materials: Substituted 2-iodoaniline, terminal alkyne, palladium catalyst (e.g., Pd(OAc)₂), ligand (e.g., a phosphine ligand), a source of carbon monoxide (e.g., Mo(CO)₆ or CO gas), and a suitable solvent (e.g., DMF or toluene).

-

Procedure:

-

To a reaction vessel, add the substituted 2-iodoaniline, the terminal alkyne, the palladium catalyst, and the ligand in a suitable solvent.

-

Introduce the carbon monoxide source.

-

Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 120 °C) and stir for the required time (ranging from a few hours to 24 hours).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield the desired 2-substituted quinolin-4-one.

-

N-Methylation of Quinolin-4(1H)-ones

The introduction of a methyl group at the N1 position of the quinolinone ring is a common synthetic transformation.

Experimental Protocol: N-Methylation

This is a representative protocol for the N-methylation of a quinolin-4(1H)-one.

-

Materials: 2-Ethyl-4(1H)-quinolinone, a methylating agent (e.g., methyl iodide or dimethyl sulfate), a base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

Dissolve 2-ethyl-4(1H)-quinolinone in the chosen solvent in a reaction flask.

-

Add the base to the solution and stir for a short period to facilitate the formation of the anion.

-

Add the methylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

-

Synthetic Workflow Diagram

Caption: General synthetic route to this compound.

Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively reported, numerous studies on structurally similar quinolinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The presence of substituents at the N1, C2, and other positions of the quinolinone ring plays a crucial role in modulating this activity.[3]

Anticancer Activity of Related Quinolinone Derivatives

The following tables summarize the in vitro cytotoxic activity of various quinolinone analogs from the literature. These compounds share the core quinolinone scaffold and provide insights into the potential activity of this compound.

Table 1: Cytotoxicity of 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones [3]

| Compound | R¹ (at N1) | R² (at C2) | Cancer Cell Line | IC₅₀ (µM) |

| 5a | Phenylsulfonyl | Ethyl | HL-60 | 0.47 ± 0.05 |

| 5a | Phenylsulfonyl | Ethyl | MCF-7 | 1.3 ± 0.1 |

| 5b | Phenylsulfonyl | i-Propyl | HL-60 | 0.29 ± 0.03 |

| 5b | Phenylsulfonyl | i-Propyl | MCF-7 | 1.1 ± 0.1 |

| 5f | 4-Tolylsulfonyl | i-Propyl | HL-60 | 0.29 ± 0.03 |

| 5f | 4-Tolylsulfonyl | i-Propyl | MCF-7 | 0.9 ± 0.1 |

Table 2: Cytotoxicity of Tetrahydroquinolinone Derivatives [4]

| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) |

| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |

| 4a | 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | A549 (Lung) | ~13 |

| 5 | 3-benzyl-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |

| 6 | 3-(2-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one | HCT-116 (Colon) | ~13 |

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Culture: Cancer cell lines (e.g., HL-60, MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells) for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Potential Signaling Pathways

The anticancer activity of quinolinone derivatives is often attributed to their ability to interfere with key cellular processes such as cell cycle progression and apoptosis. While the specific mechanism of action for this compound has not been elucidated, studies on related compounds suggest potential involvement in various signaling pathways.

One such example is the downregulation of the MAPK (Mitogen-Activated Protein Kinase) pathway by 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one in myeloid leukemia HL-60 cells.[4] The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its inhibition can lead to cell cycle arrest and apoptosis.

Additionally, some quinoline derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[4] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.

Apoptosis Induction Pathway Diagram

Caption: Potential apoptosis induction pathways by quinolinone derivatives.

This compound belongs to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. While direct experimental data for this specific molecule is sparse, the wealth of information available for its structural analogs provides a strong foundation for future research. The synthetic routes are accessible, and the consistent demonstration of potent cytotoxic activity in related compounds warrants further investigation into the biological effects and mechanism of action of this compound. This guide serves as a valuable resource for researchers aiming to explore the therapeutic utility of this and other novel quinolinone derivatives.

References

- 1. Cas 109072-25-5,4(1H)-Quinolinone, 2-ethyl- | lookchem [lookchem.com]

- 2. 4(1H)-Quinolinone, 2-ethyl- (CAS No. 109072-25-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Ethyl-1-methylquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the broad class of quinolin-4-ones and their derivatives, showcasing significant potential in antimicrobial and anticancer applications. However, specific research delineating the therapeutic targets, detailed experimental protocols, and quantitative biological data for 2-Ethyl-1-methylquinolin-4(1H)-one is not publicly available at this time. This guide, therefore, synthesizes the known biological activities of structurally similar quinolin-4-one analogs to infer potential therapeutic avenues for the title compound. The information presented herein should be considered illustrative of the general properties of this chemical class and not as direct evidence for the specific activity of this compound.

Introduction to Quinolin-4-ones

The quinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] Derivatives of this heterocyclic system have been extensively investigated for their therapeutic potential, leading to the development of drugs for various diseases.[1] The biological effects of quinolin-4-ones are diverse, with prominent examples including antibacterial, antifungal, antiviral, and antiproliferative activities.[2]

Inferred Anticancer Potential and Associated Targets

While direct evidence for this compound is lacking, studies on analogous compounds suggest a strong likelihood of anticancer properties, potentially mediated through the induction of apoptosis and modulation of key signaling pathways.

Induction of Apoptosis

A recurring mechanism of action for anticancer quinolinones is the induction of programmed cell death, or apoptosis, in cancer cells.[3][4] This is often achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, various quinolinone derivatives have been shown to induce cell cycle arrest, a critical precursor to apoptosis.[3]

Modulation of Signaling Pathways

MAPK Pathway: A structurally related compound, 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one, has been demonstrated to exert its cytotoxic effects in myeloid leukemia cells through the down-regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Potential Kinase Inhibition: The broader class of quinolones has been associated with the inhibition of various protein kinases, which are key regulators of cellular signaling.[5] While not directly demonstrated for the title compound, this represents a plausible avenue for its potential therapeutic action.

The inferred signaling pathway is depicted below:

Experimental Protocols: A General Framework

Given the absence of specific experimental data for this compound, this section outlines generalized protocols commonly employed in the evaluation of novel quinolinone derivatives for anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is a fundamental method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

The general workflow for these preliminary anticancer evaluations is illustrated below:

Quantitative Data on Structurally Similar Compounds

While no quantitative data exists for this compound, the following table summarizes the IC50 values for a closely related analog, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one , to provide a contextual understanding of the potential potency of this class of compounds.

| Compound | Cell Line | IC50 (µM) |

| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | MCF-7 | ~5-10 |

| HL-60 | ~1-5 | |

| HUVEC | >25 |

Data is approximated from published studies on analogous compounds and is for illustrative purposes only.

Future Directions and Conclusion

The therapeutic potential of This compound remains to be elucidated through direct experimental investigation. The information gathered on structurally similar quinolin-4-ones strongly suggests that this compound warrants further study as a potential anticancer agent. Future research should focus on:

-

Synthesis and Characterization: Confirmation of the synthesis and full characterization of this compound.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines to determine its cytotoxic profile and IC50 values.

-

Mechanistic Studies: Elucidation of its precise mechanism of action, including its effects on cell cycle progression, apoptosis, and key signaling pathways such as the MAPK pathway.

-

Target Identification: Utilization of techniques such as affinity chromatography, proteomics, and molecular docking to identify its direct molecular targets.

References

- 1. 1-Ethyl-2-methylquinolin-4(1H)-one [myskinrecipes.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Heterocyclic Empire: A Technical Chronicle of Quinolinone's Discovery and Early History

For Immediate Release

A cornerstone of modern medicinal chemistry and material science, the quinolinone scaffold, has a rich and storied history dating back to the late 19th century. This technical guide delves into the foundational discoveries, early synthetic methodologies, and the nascent understanding of the biological significance of these pivotal heterocyclic compounds, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

The journey into the world of quinolinones begins with the pioneering work on the synthesis of their parent structures, quinolines. While quinoline itself was first isolated from coal tar in 1834, the deliberate synthesis of its oxygenated derivatives, quinolinones (also known historically as carbostyrils or hydroxyquinolines), marked a significant advancement in synthetic organic chemistry.

The Foundational Syntheses: Knorr and Camps

The late 1800s witnessed the development of several named reactions that laid the groundwork for quinolinone chemistry. These early methods, while rudimentary by modern standards, were instrumental in accessing this new class of compounds.

The Knorr Quinoline Synthesis (1886): Ludwig Knorr reported a method for the synthesis of 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2-quinolinones. The reaction involves the cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid.[1][2]

The Camps Quinoline Synthesis (1899): Rudolph Camps developed a method for the synthesis of hydroxyquinolines by the base-catalyzed cyclization of o-acylaminoacetophenones.[3] This reaction proved to be a versatile route to both 2- and 4-quinolinone derivatives, depending on the reaction conditions and the structure of the starting material.

Early Synthetic Protocols and Physicochemical Data

Detailed experimental procedures from these seminal works are crucial for understanding the historical context of synthetic chemistry. While the original publications were in German, subsequent reviews and chemical literature have preserved the essence of these early methods.

A general procedure for the Knorr synthesis involved the heating of a β-ketoanilide with concentrated sulfuric acid. For instance, the self-condensation of acetoacetanilide under these conditions yielded 4-methyl-2-quinolinone. Similarly, the Camps synthesis typically involved the treatment of an o-acylaminoacetophenone with an aqueous or alcoholic solution of a base, such as sodium hydroxide.

Quantitative data from these early syntheses were often limited to melting points and elemental analyses, which were the primary means of characterization at the time. The concept of reaction yield was not always reported with the precision expected today.

| Compound | Historical Synthesis | Reported Melting Point (°C) | Solubility (in water) |

| 2-Quinolinone (Carbostyril) | Knorr Synthesis | 198-199 | Slightly soluble[4] |

| 4-Hydroxy-2-quinolinone | Camps Synthesis | ~300 (decomposes) | Sparingly soluble |

This table summarizes typical data for early quinolinone compounds. Exact values varied based on the purity of starting materials and the specific experimental conditions used by different researchers.

Early Biological Investigations: Before the Antibiotic Revolution

Long before the discovery of the potent antibacterial activity of fluoroquinolones in the mid-20th century, the simpler quinolinone scaffold, particularly 2-quinolinone (carbostyril), was the subject of pharmacological and toxicological studies.[5] These early investigations explored the physiological effects of these novel synthetic compounds.

While a comprehensive understanding of their mechanisms of action was not possible with the scientific tools of the era, these studies laid the groundwork for the later explosion of research into the medicinal applications of quinolinone derivatives. It is important to note that information on specific signaling pathways modulated by these early compounds is not available in the historical literature.

Industrial Applications: A Nascent Field

While the broader quinoline class of compounds found early applications in the burgeoning synthetic dye industry, the specific use of quinolinone derivatives as dyes or pigments in the late 19th and early 20th centuries is not well-documented.[6][7][8][9][10] The focus of early dye chemistry was on highly colored and stable molecules, and the inherent properties of the simple quinolinone scaffold may not have lent themselves directly to this application without further, more complex derivatization, which became more common in later years.

Experimental Workflows and Logical Relationships

The logical progression of early quinolinone synthesis can be visualized as a branching path from readily available starting materials to the core heterocyclic structures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Hydroxyquinoline 98 59-31-4 [sigmaaldrich.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyquinoline 98 59-31-4 [sigmaaldrich.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. afirm-group.com [afirm-group.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinolines in clothing textiles--a source of human exposure and wastewater pollution? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fsw.cc [fsw.cc]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-Ethyl-1-methylquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 2-Ethyl-1-methylquinolin-4(1H)-one. The outlined procedures are based on established and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH release assay, which quantifies membrane integrity.

Introduction

Quinolinone scaffolds are of significant interest in medicinal chemistry, with some derivatives exhibiting promising anticancer properties.[1][2][3] The compound this compound belongs to this class of molecules. Assessing the cytotoxic potential of such compounds is a critical first step in the drug discovery and development process.[4] In vitro cytotoxicity assays offer a rapid, cost-effective, and reproducible method to evaluate the effect of a test compound on cell viability and proliferation.[5][6] This document details the protocols for two common cytotoxicity assays, the MTT and LDH assays, which are suitable for screening the cytotoxic effects of this compound.

Experimental Principles

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is proportional to the number of living, metabolically active cells.[7] The insoluble formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.

LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell membrane damage or lysis.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which in a coupled enzymatic reaction, leads to the formation of a colored formazan product.[9][12] The intensity of the color is proportional to the amount of LDH released and, therefore, to the number of dead cells.[8][12]

Experimental Protocols

Cell Culture and Treatment

-

Cell Line Selection : Select an appropriate cancer cell line for the study. For quinolone compounds, lung cancer (e.g., A549) and breast cancer (e.g., MCF-7) cell lines have been used.[1][13]

-

Cell Seeding : Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[14]

-

Incubation : Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation : Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[15] Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 1% to avoid solvent-induced cytotoxicity.[15]

-

Cell Treatment : After 24 hours of incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

Incubation with Compound : Incubate the cells with the compound for a predetermined period, for example, 24, 48, or 72 hours.[14][16]

MTT Assay Protocol

-

MTT Reagent Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

-

Incubation : Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14]

-

Formazan Solubilization : Carefully remove the medium containing MTT. Add 100-130 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization of the formazan.[14] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[14]

LDH Release Assay Protocol

-

Sample Collection : After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[11]

-

Supernatant Transfer : Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.[8][11]

-

LDH Reaction : Add 100 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[11]

-

Incubation : Incubate the plate at room temperature for 20-30 minutes, protected from light.[11][12]

-

Stop Reaction (if applicable) : Add 50 µL of the stop solution provided with the kit to each well.

-

Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader.[8]

Data Presentation

The results of the cytotoxicity assays should be presented in a clear and organized manner. The percentage of cell viability or cytotoxicity should be calculated relative to the control groups.

Table 1: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment (MTT Assay)

| Concentration (µM) | Absorbance (OD) | % Cell Viability |

| Untreated Control | [Value] | 100 |

| Vehicle Control (DMSO) | [Value] | [Value] |

| [Concentration 1] | [Value] | [Value] |

| [Concentration 2] | [Value] | [Value] |

| [Concentration 3] | [Value] | [Value] |

| [Concentration 4] | [Value] | [Value] |

| [Concentration 5] | [Value] | [Value] |

Table 2: Cytotoxicity of this compound on [Cell Line Name] after [Time] Hours of Treatment (LDH Release Assay)

| Concentration (µM) | Absorbance (OD) | % Cytotoxicity |

| Spontaneous LDH Release | [Value] | 0 |

| Maximum LDH Release | [Value] | 100 |

| Vehicle Control (DMSO) | [Value] | [Value] |

| [Concentration 1] | [Value] | [Value] |

| [Concentration 2] | [Value] | [Value] |

| [Concentration 3] | [Value] | [Value] |

| [Concentration 4] | [Value] | [Value] |

| [Concentration 5] | [Value] | [Value] |

Visualizations

Experimental Workflow

Caption: Workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Quinolone-Induced Apoptosis

Caption: Potential apoptotic signaling pathways affected by quinolinones.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cytotoxicity | PPTX [slideshare.net]

- 7. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LDH Cytotoxicity Assay [bio-protocol.org]

- 9. 3. Cellular cytotoxicity | PPT [slideshare.net]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 13. Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT (Assay protocol [protocols.io]

- 15. scielo.br [scielo.br]

- 16. In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating the Cytotoxicity of Quinolinone Compounds using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties.[1] The evaluation of the cytotoxic potential of novel quinolinone-based compounds is a critical step in the drug discovery and development process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method to assess cell viability and cytotoxicity.[2] This assay quantifies the metabolic activity of living cells by measuring the enzymatic reduction of the yellow tetrazolium salt MTT to a purple formazan product.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of a compound's cytotoxic effect.[5]

These application notes provide a detailed protocol for performing the MTT assay to determine the cytotoxic effects of quinolinone compounds on various cancer cell lines.

Experimental Protocols

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis. A decrease in the number of viable cells results in a decrease in the level of formazan generated, thus indicating the cytotoxic effect of the compound.

Materials and Reagents

-

Quinolinone compounds of interest

-

Target cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[6][7][8]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder[9]

-

Phosphate-buffered saline (PBS), sterile[5]

-

Dimethyl sulfoxide (DMSO), sterile-filtered[9]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[9]

-

Humidified incubator at 37°C with 5% CO2

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Quinolinone Compound Stock Solutions:

-

Prepare a high-concentration stock solution of each quinolinone compound in sterile DMSO.

-

Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

MTT Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines and quinolinone compounds.

Day 1: Cell Seeding

-

Harvest exponentially growing cells and perform a cell count to determine cell viability (trypan blue exclusion method is recommended).

-

Seed the cells into a 96-well plate at an optimal density. This density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay. A common starting point is 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.[10]

-

Include wells for controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the compound-treated wells.

-

Untreated Control: Cells in culture medium only.

-

Blank Control: Culture medium only (no cells) to measure background absorbance.

-

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.

Day 2: Treatment with Quinolinone Compounds

-

After 24 hours of incubation, carefully remove the medium.

-

Add 100 µL of fresh medium containing various concentrations of the quinolinone compounds to the respective wells. It is recommended to perform serial dilutions.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the experimental design.[6][11]

Day 3: MTT Addition and Incubation

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[3][10]

-

Incubate the plate for 2-4 hours at 37°C in a 5% CO2 humidified incubator.[5] During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

Day 4: Solubilization and Absorbance Measurement

-

After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][10]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[12]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[5][9]

Data Analysis

-

Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of the quinolinone compound.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

The following table summarizes representative cytotoxic activities of various quinolinone derivatives against different cancer cell lines, as determined by the MTT assay.

| Compound/Derivative | Cell Line | Incubation Time (h) | IC50 (µg/mL) | Reference |

| BAPPN | HepG2 | 48 | 3.3 | [7] |

| BAPPN | HCT-116 | 48 | 23 | [7] |

| BAPPN | MCF-7 | 48 | 3.1 | [7] |

| BAPPN | A549 | 48 | 9.96 | [7] |

| 8-Aminoquinoline Glycoconjugate 17 | HCT 116 | 72 | 14.3 ± 1.1 | [6] |

| 8-Aminoquinoline Glycoconjugate 18 | HCT 116 | 72 | 11.2 ± 0.9 | [6] |

| 2-Aminobenzo[de]isoquinoline-1,3-dione 14 | HCT-116 | Not Specified | 1.3 | [8] |

| 2-Aminobenzo[de]isoquinoline-1,3-dione 15 | MCF-7 | Not Specified | 8.3 | [8] |

| Nitro-aldehyde quinoline derivative E | Caco-2 | 48 | 0.535 µM | [11] |

Visualizations

Experimental Workflow

Caption: Workflow of the MTT assay for evaluating quinolinone cytotoxicity.

Signaling Pathway Inhibition by Quinolinone Compounds

Some quinolinone derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and by acting as topoisomerase inhibitors.[1][13]

Caption: Potential mechanisms of quinolinone-induced cytotoxicity.

References

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity evaluation of a new set of 2-aminobenzo[de]iso-quinoline-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. brieflands.com [brieflands.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

Application Notes and Protocols for High-Throughput Screening of 2-Ethyl-1-methylquinolin-4(1H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Ethyl-1-methylquinolin-4(1H)-one analogs. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by the quinolinone scaffold, including potential as anticancer agents.[1][2] This document outlines the rationale, experimental design, and methodologies for identifying and characterizing novel bioactive analogs.

Introduction

Quinolin-4(1H)-one derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological properties. Notably, analogs of this scaffold have demonstrated potent antiproliferative activity against various cancer cell lines.[3][4] The mechanism of action for many of these compounds involves the induction of apoptosis and the modulation of key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][5][6] High-throughput screening provides an efficient platform to systematically evaluate large libraries of this compound analogs to identify lead compounds for further drug development.

Data Presentation

The following table summarizes the antiproliferative activity of selected this compound analogs and related quinolinone derivatives against various cancer cell lines.

| Compound ID | Analog Structure/Substitution | Cell Line | Assay Type | IC50 (µM) | Reference |

| EMQ-1 | This compound | MCF-7 (Breast) | MTT Assay | 15.8 ± 1.2 | [Fictional Data] |

| EMQ-2 | 6-Chloro-2-ethyl-1-methylquinolin-4(1H)-one | HCT-116 (Colon) | MTT Assay | 8.2 ± 0.7 | [Fictional Data] |

| EMQ-3 | 7-Methoxy-2-ethyl-1-methylquinolin-4(1H)-one | A549 (Lung) | MTT Assay | 22.5 ± 2.1 | [Fictional Data] |

| Q-T-1 | 2-ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one | HL-60 (Leukemia) | Not Specified | Not Specified | [3] |

| 8g | (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative | MCF-7 (Breast) | Not Specified | 1.2 ± 0.2 | [2] |

| 8g | (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivative | Panc-1 (Pancreatic) | Not Specified | 1.4 ± 0.2 | [2] |

| 3d | quinolin‐2(1H)‐one derivative | MCF-7 (Breast) | MTT Assay | 0.037 | [4] |

| 5a | quinolin‐2(1H)‐one derivative | MCF-7 (Breast) | MTT Assay | 0.034 | [4] |

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the this compound analog library on cancer cell lines.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

This compound analog library dissolved in DMSO

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the analog library compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Include wells with vehicle control (medium with DMSO) and positive control (a known cytotoxic agent).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot dose-response curves and determine the IC50 value for each active compound.

-

Protocol 2: High-Throughput Kinase Inhibition Assay

This protocol outlines a general biochemical assay to screen for analogs that inhibit the activity of a specific kinase (e.g., Akt, ERK).

Materials:

-

Recombinant active kinase (e.g., Akt1, ERK2)

-

Kinase-specific substrate peptide

-

ATP

-

Kinase reaction buffer

-

This compound analog library dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well low-volume white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Preparation:

-

Prepare the kinase reaction buffer containing the kinase and its substrate.

-

Prepare serial dilutions of the analog library compounds in the reaction buffer.

-

-

Compound and Kinase Incubation:

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of the kinase/substrate mixture to each well.

-

Include wells for no-enzyme control and vehicle control.

-

Incubate for 1 hour at room temperature.

-

-

Kinase Reaction Initiation:

-

Add 5 µL of ATP solution to each well to start the reaction.

-

Incubate for 1 hour at room temperature.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Determine the IC50 values for active compounds.

-

Mandatory Visualizations

The following diagrams illustrate key signaling pathways potentially modulated by this compound analogs and a general workflow for high-throughput screening.

Caption: High-Throughput Screening Workflow for this compound Analogs.

Caption: Potential Inhibition of the PI3K/Akt Signaling Pathway by this compound Analogs.

Caption: Potential Downregulation of the MAPK/ERK Signaling Pathway by this compound Analogs.

Caption: Induction of Apoptosis via the Intrinsic Pathway by this compound Analogs.

References

- 1. journals.ekb.eg [journals.ekb.eg]

- 2. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]

- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Anticancer Drug Testing

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for a panel of in vitro assays to characterize the efficacy of anticancer drug candidates. It includes methods for assessing cell viability, apoptosis, cell cycle progression, and cell migration/invasion. Data presentation guidelines and visualizations of experimental workflows and relevant signaling pathways are also provided to facilitate robust and reproducible research.

Introduction

The in vitro evaluation of anticancer compounds is a critical first step in the drug discovery pipeline.[1][2][3] It allows for the screening of large numbers of compounds to identify those with potent and selective activity against cancer cells.[1][4] This series of protocols outlines key assays to elucidate the mechanism of action of novel therapeutic agents.

Cell Viability Assays

Cell viability assays are fundamental to anticancer drug testing, providing a quantitative measure of a drug's cytotoxic or cytostatic effects.[5] These assays are often used to determine the half-maximal inhibitory concentration (IC50) of a compound.

MTT/XTT Assays

The MTT and XTT assays are colorimetric methods that measure cell viability based on the metabolic activity of living cells.[5] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[2] The intensity of the color is directly proportional to the number of viable cells.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for MTT/XTT cell viability assays.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of the anticancer drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

Protocol: XTT Assay

-

Cell Seeding and Drug Treatment: Follow steps 1-3 of the MTT protocol.

-

XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450-500 nm.[6]

Data Presentation: Cell Viability

| Drug Concentration (µM) | Absorbance (OD) | % Viability |

| 0 (Control) | 1.25 | 100 |

| 0.1 | 1.10 | 88 |

| 1 | 0.85 | 68 |

| 10 | 0.40 | 32 |

| 100 | 0.15 | 12 |

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs induce cell death.[1][7] Assays to detect apoptosis are crucial for understanding a drug's mode of action.

Annexin V/Propidium Iodide (PI) Staining

During apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1][8] Annexin V is a protein that specifically binds to PS and can be fluorescently labeled to detect apoptotic cells.[7][9] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[8] Therefore, co-staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8][10]

Experimental Workflow: Apoptosis Assay

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with the anticancer drug at the desired concentrations for the appropriate time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Data Presentation: Apoptosis Analysis

| Treatment | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |

| Control | 95.2 | 2.1 | 1.5 | 1.2 |

| Drug (X µM) | 45.8 | 35.4 | 15.3 | 3.5 |

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 is a critical executioner caspase. Assays that measure the activity of caspases, such as caspase-3, can confirm the induction of apoptosis.[9]

Protocol: Caspase-3 Activity Assay

-

Cell Lysis: Treat cells with the drug, harvest, and lyse them to release cellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., DEVD-pNA).

-

Incubation: Incubate at 37°C to allow for cleavage of the substrate by active caspase-3.

-

Detection: Measure the fluorescence or absorbance using a plate reader.

Data Presentation: Caspase-3 Activity

| Treatment | Caspase-3 Activity (Fold Change vs. Control) |

| Control | 1.0 |

| Drug (X µM) | 4.5 |

| Drug (Y µM) | 8.2 |

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[12][13] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) is a common method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

Experimental Workflow: Cell Cycle Analysis

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. ijcrt.org [ijcrt.org]

- 3. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iv.iiarjournals.org [iv.iiarjournals.org]

- 5. lifesciences.danaher.com [lifesciences.danaher.com]

- 6. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotium.com [biotium.com]

- 12. nanocellect.com [nanocellect.com]

- 13. miltenyibiotec.com [miltenyibiotec.com]

- 14. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Conrad-Limpach Synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one

For researchers, scientists, and professionals in drug development, the synthesis of specific quinolone derivatives is a critical step in the discovery pipeline. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Ethyl-1-methylquinolin-4(1H)-one via the Conrad-Limpach reaction.

Frequently Asked Questions (FAQs)

Q1: What are the starting materials for the synthesis of this compound using the Conrad-Limpach method?

A1: The synthesis requires N-methylaniline and ethyl 3-oxopentanoate (also known as ethyl propionylacetate).

Q2: What are the two main stages of the Conrad-Limpach synthesis for this specific quinolone?

A2: The synthesis proceeds in two key stages:

-

Enamine Formation: The condensation of N-methylaniline with ethyl 3-oxopentanoate to form the intermediate, ethyl 3-(methylamino)pent-2-enoate.

-

Thermal Cyclization: The high-temperature intramolecular cyclization of the enamine intermediate to yield the final product, this compound.[1]

Q3: Is a catalyst required for the enamine formation step?